(R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid
Description
(R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid is a chiral, non-proteinogenic amino acid derivative characterized by a propanoic acid backbone with a 2,5-dimethoxybenzyl substituent at position 2 and an amino group (-NH2) at position 3 in the (R)-configuration. The 2,5-dimethoxybenzyl group consists of a benzene ring substituted with two methoxy (-OCH3) groups at the 2- and 5-positions, conferring distinct electronic and steric properties.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-3-4-11(17-2)8(6-10)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
QMAVJLLJGFZIKV-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C[C@H](CN)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of Functional Groups
- The amino and carboxylic acid groups are typically protected to prevent side reactions during synthesis. Common protecting groups include carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) for the amino group.
- Protection enhances solubility and stability during intermediate steps.
Reductive Amination
- The core step involves reductive amination of 2,5-dimethoxybenzaldehyde with a suitable β-amino acid precursor.
- Sodium cyanoborohydride (NaBH3CN) in methanol is commonly used as the reducing agent for selective reduction of the imine intermediate.
- This step introduces the 2,5-dimethoxybenzyl moiety onto the amino acid backbone while preserving the (R)-configuration.
Deprotection
- After the reductive amination, the protecting groups are removed under acidic conditions, such as refluxing in hydrochloric acid.
- This step liberates the free amino and carboxylic acid functionalities.
Purification
- Final purification is achieved by recrystallization or reverse-phase high-performance liquid chromatography (HPLC).
- Chiral HPLC is employed to confirm enantiomeric purity, typically achieving >98% enantiomeric excess.
Alternative Oxidation and Reduction Steps
- Potassium permanganate and sodium borohydride are sometimes used for oxidation and reduction in related synthetic routes.
- Hydrolysis steps with hydrochloric acid or sodium hydroxide may be applied to convert intermediates to the target acid.
Representative Synthetic Route Summary
| Step Number | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Protection | Boc or Cbz protecting groups | Protect amino group | Enhances solubility and stability |
| 2 | Reductive Amination | 2,5-dimethoxybenzaldehyde, NaBH3CN, MeOH | Attach 2,5-dimethoxybenzyl group | Maintains (R)-configuration |
| 3 | Deprotection | HCl reflux | Remove protecting groups | Yields free amino acid |
| 4 | Purification | Recrystallization or chiral HPLC | Obtain pure enantiomer | Ensures >98% enantiomeric purity |
Research Findings and Considerations
- The use of anhydrous conditions during reductive amination is critical to avoid side reactions.
- Monitoring reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is standard practice.
- Solubility challenges due to aromatic amino acid structure can be addressed by using co-solvents such as dimethyl sulfoxide (DMSO) or cyclodextrin-based solubilizers.
- pH adjustment to mildly alkaline conditions (pH 7.4–8.0) improves solubility during in vitro assays.
- Derivatization strategies, such as PEGylation, may be employed temporarily to enhance solubility for biological testing.
Comparative Notes on Related Compounds
| Compound Name | Structural Features | Differences in Preparation or Properties |
|---|---|---|
| (S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid | Dimethoxy substitution at 2,4-positions | Similar synthetic approach but different regioisomer |
| 3-Amino-4-(2,5-dimethoxyphenyl)butanoic acid | Longer carbon chain | Different pharmacokinetics and synthetic challenges |
| (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid | Target compound | Requires stereoselective synthesis and careful purification |
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form an imine or nitrile derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include imine or nitrile derivatives from oxidation, alcohols or aldehydes from reduction, and various substituted benzyl derivatives from substitution reactions.
Scientific Research Applications
Neuropharmacological Applications
Modulation of Neurotransmitter Systems
(R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid has been identified as a potential modulator of glutamate receptors. Its interactions with these receptors may enhance synaptic plasticity, which is crucial for learning and memory processes. This property makes it a candidate for the treatment of neurological disorders such as depression and anxiety disorders. Studies have demonstrated that the compound can influence receptor activity in vitro, suggesting its role in modulating excitatory neurotransmission.
Case Study: Glutamate Receptor Interaction
In vitro assays have shown that (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid acts as an allosteric modulator of glutamate receptors. Research indicates that this interaction can lead to neuroprotective effects, making it relevant for further exploration in neuropharmacology.
Synthesis and Chemical Applications
Synthetic Pathways
The synthesis of (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid typically involves several key steps, including the use of common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. These synthetic methodologies not only provide insights into its chemical behavior but also facilitate the development of related compounds with enhanced properties.
Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules used in pharmaceuticals and specialty chemicals .
Potential Therapeutic Applications
Given its biological activity profile, (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid has potential therapeutic applications beyond neuropharmacology.
Drug Development
The compound's unique interactions with biological systems position it as a candidate for drug development targeting various conditions related to neurotransmitter imbalances and inflammation .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which ®-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid exerts its effects is dependent on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid with two analogs from the provided evidence, focusing on structural features, molecular properties, and functional implications.
Table 1: Comparative Data of Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Appearance |
|---|---|---|---|---|---|
| (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid | 266360-61-6 | C9H9F2NO2 | 217.19 g/mol | 97% | Not specified |
| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | 70702-47-5 | C8H10N2O2 | 166.18 g/mol | ≥98.5% | White to off-white powder |
Key Comparisons:
a. Structural Differences
- Substituent Groups: The target compound features a 2,5-dimethoxybenzyl group, which introduces electron-donating methoxy substituents. This contrasts with the 2,5-difluorophenyl group in (electron-withdrawing fluorine atoms) and the pyridin-3-yl group in (aromatic heterocycle with basic nitrogen). The position of the amino group differs: the target compound has the amino group at position 3, whereas both analogs in the evidence feature it at position 2 .
b. Molecular Weight and Solubility
- The target compound’s molecular weight is expected to be higher (~265–280 g/mol) due to the bulkier dimethoxybenzyl group compared to the analogs (166–217 g/mol).
c. Purity and Stability
- The analogs exhibit high purity (97–98.5%), suggesting rigorous synthesis protocols. The dimethoxybenzyl derivative’s stability may differ due to the susceptibility of methoxy groups to oxidative or metabolic degradation compared to fluorine or pyridine substituents .
Biological Activity
(R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative notable for its structural features, which include a dimethoxybenzyl group attached to a propanoic acid backbone. This compound has garnered interest in various fields due to its potential biological activities, particularly in neuropharmacology and metabolic regulation.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 251.28 g/mol
- Structural Features :
- An amino group that can form hydrogen bonds with biological molecules.
- Two methoxy groups on the benzyl ring, contributing to hydrophobic interactions.
These structural characteristics enhance the compound's ability to interact with various biological targets, potentially leading to significant pharmacological effects such as enzyme inhibition or receptor modulation .
The biological activity of (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid is primarily attributed to its interaction with glutamate receptors, which are crucial for synaptic plasticity and neurotransmission. The compound acts as an allosteric modulator , influencing receptor activity and potentially enhancing synaptic transmission and neuroprotection . This modulation may have implications for treating conditions such as depression and anxiety disorders.
Biological Activities
-
Neuropharmacological Effects :
- Influences glutamate receptor activity.
- Potentially enhances synaptic plasticity.
- Implications for neuroprotective strategies against neurodegenerative diseases.
-
Anti-inflammatory and Analgesic Properties :
- Structural features suggest potential roles in modulating inflammatory pathways.
- May provide analgesic effects through interaction with pain-related pathways.
In Vitro Studies
In vitro assays have demonstrated that (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid can significantly influence receptor activity. For instance, studies involving phospholipase C assays in human astrocytoma cells have shown that the compound can inhibit agonist-induced phospholipase C activity at specific concentrations .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-2-(4-methoxybenzyl)propanoic acid | Similar propanoic acid structure with a methoxy group | Potentially different receptor affinity |
| (S)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid | Enantiomer of the target compound | May exhibit different biological activity |
| 3-Amino-4-(2,5-dimethoxyphenyl)butanoic acid | Longer carbon chain with similar aromatic substitution | Different pharmacokinetic properties |
This table illustrates the uniqueness of (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid due to its specific chiral configuration and functional groups that influence its biological interactions .
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid:
- A study reported that this compound exhibits significant binding affinities to various glutamate receptor subtypes, indicating its potential as a therapeutic agent in neurological disorders .
- Further investigations revealed that the compound could modulate intracellular calcium mobilization in astrocytoma cells, suggesting its role in excitatory neurotransmission .
These findings underscore the importance of continued research into the pharmacological applications of (R)-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
